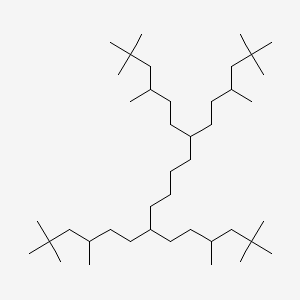
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane is a complex organic compound with the molecular formula C42H86 It is a high molecular weight hydrocarbon, known for its unique structure and properties
Preparation Methods
The synthesis of 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane involves multiple steps, typically starting with the preparation of the necessary alkyl halides and subsequent coupling reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the addition of hydrogen atoms to the compound.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and stability.
Biology: Research into its interactions with biological membranes and potential as a bio-compatible material.
Medicine: Investigations into its use as a carrier for drug delivery systems due to its stability and non-reactivity.
Industry: Applications in the production of lubricants, coatings, and other materials that require high stability and resistance to degradation
Mechanism of Action
The mechanism by which 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane exerts its effects is primarily through its physical and chemical stability. Its molecular structure allows it to interact with other molecules without undergoing significant changes, making it an ideal candidate for various applications. The pathways involved often include non-covalent interactions such as van der Waals forces and hydrophobic interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane stands out due to its high molecular weight and unique branching structure. Similar compounds include:
Tridecane, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl): A lower molecular weight hydrocarbon with similar branching but fewer carbon atoms.
Octadecane derivatives: Other octadecane derivatives with different substituents that alter their chemical and physical properties.
Properties
CAS No. |
55470-97-8 |
|---|---|
Molecular Formula |
C42H86 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
2,2,4,15,17,17-hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane |
InChI |
InChI=1S/C42H86/c1-33(29-39(5,6)7)21-25-37(26-22-34(2)30-40(8,9)10)19-17-18-20-38(27-23-35(3)31-41(11,12)13)28-24-36(4)32-42(14,15)16/h33-38H,17-32H2,1-16H3 |
InChI Key |
ODRMXCPHVVYLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CCCCC(CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















